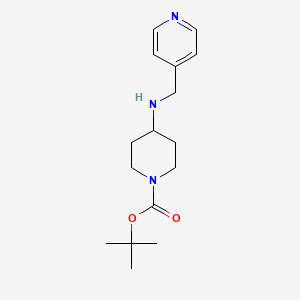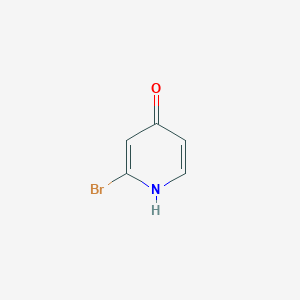
2-ブロモ-4-ヒドロキシピリジン
概要
説明
2-Bromo-4-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the second position and a hydroxyl group at the fourth position
科学的研究の応用
2-Bromo-4-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
Target of Action
It is known to be used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
Mode of Action
It is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
As a reagent in the synthesis of p38α mitogen-activated protein kinase inhibitors, it may indirectly affect the pathways modulated by these inhibitors, such as the release of pro-inflammatory cytokines .
Result of Action
As a reagent in the synthesis of p38α mitogen-activated protein kinase inhibitors, it may indirectly contribute to the effects of these inhibitors, such as modulating cellular processes and the release of pro-inflammatory cytokines .
Action Environment
It is worth noting that the synthesis of compounds using 2-bromo-4-hydroxypyridine may be influenced by various factors such as temperature, ph, and the presence of other reagents .
生化学分析
Biochemical Properties
2-Bromo-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress reactions . The interaction between 2-Bromo-4-hydroxypyridine and p38α MAPK can lead to the inhibition of the kinase activity, thereby modulating the downstream signaling pathways. Additionally, 2-Bromo-4-hydroxypyridine may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 2-Bromo-4-hydroxypyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in inflammation and stress responses. For instance, by inhibiting p38α MAPK, 2-Bromo-4-hydroxypyridine can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant implications for cellular metabolism and gene expression, potentially leading to altered cellular functions and responses.
Molecular Mechanism
At the molecular level, 2-Bromo-4-hydroxypyridine exerts its effects through specific binding interactions with target biomolecules. The bromine atom in the compound can participate in halogen bonding, which enhances its binding affinity to certain enzymes and proteins. For example, the binding of 2-Bromo-4-hydroxypyridine to p38α MAPK involves interactions with the active site of the enzyme, leading to its inhibition . This inhibition can result in decreased phosphorylation of downstream targets, thereby altering gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-hydroxypyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that 2-Bromo-4-hydroxypyridine can maintain its inhibitory effects on p38α MAPK for several hours, but prolonged exposure may lead to reduced efficacy . Additionally, the compound’s impact on cellular function can vary depending on the duration of exposure, with longer exposures potentially leading to more pronounced effects.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-hydroxypyridine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit p38α MAPK activity without causing significant toxicity . At higher doses, 2-Bromo-4-hydroxypyridine may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-Bromo-4-hydroxypyridine is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation, which facilitate its excretion from the body . Enzymes such as cytochrome P450s may play a role in the metabolism of 2-Bromo-4-hydroxypyridine, influencing its bioavailability and activity.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-hydroxypyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the presence of specific transporters in the cell membrane can facilitate the uptake of 2-Bromo-4-hydroxypyridine into the cytoplasm, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromo-4-hydroxypyridine is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydroxypyridine typically involves the bromination of 4-hydroxypyridine. One common method includes the reaction of 4-hydroxypyridine with bromine in an aqueous solution under controlled pH conditions. The reaction proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the pyridine ring to yield 2-Bromo-4-hydroxypyridine .
Industrial Production Methods: Industrial production of 2-Bromo-4-hydroxypyridine often employs similar synthetic routes but on a larger scale. The process involves the use of bromine and 4-hydroxypyridine in the presence of a suitable solvent and catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 2-Bromo-4-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-bromo-4-aminopyridine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 2-amino-4-hydroxypyridine and 2-thio-4-hydroxypyridine.
Oxidation Reactions: Products include 2-bromo-4-pyridone.
Reduction Reactions: Products include 2-bromo-4-aminopyridine.
類似化合物との比較
2-Bromopyridine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Bromo-2-hydroxypyridine: An isomer with the bromine and hydroxyl groups at different positions, leading to different chemical properties and reactivity.
3-Bromo-2-hydroxypyridine: Another isomer with distinct reactivity and applications.
Uniqueness: 2-Bromo-4-hydroxypyridine is unique due to the presence of both bromine and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-bromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXSDQDNOMWAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376501 | |
| Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-40-9 | |
| Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-bromo-4-hydroxypyridine revealed by its crystal structure?
A1: The crystal structure of 2-bromo-4-hydroxypyridine reveals several interesting features []:
Q2: How does the coordination behavior of 2-bromo-4-hydroxypyridine in the presence of copper ions differ from typical coordination patterns?
A2: The study investigating the copper(II) complex of 2-bromo-4-hydroxypyridine reports an unusual coordination motif []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



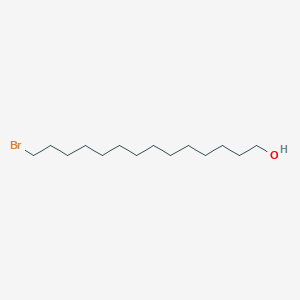
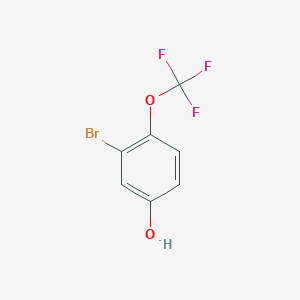
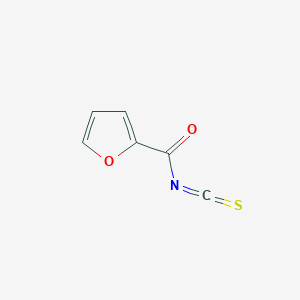
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)
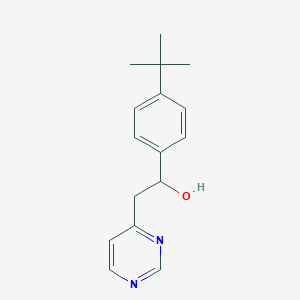

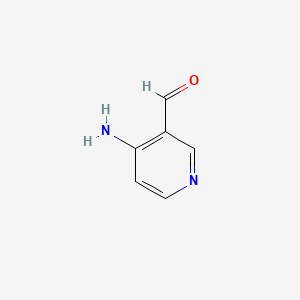

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
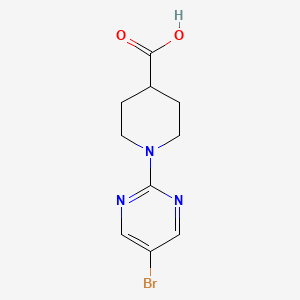
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
